3-[2-(1,3-Benzothiazol-2-yl)hydrazinyl]-1-(4-methylphenyl)pyrrolidine-2,5-dione
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Overview
Description
3-[2-(1,3-Benzothiazol-2-yl)hydrazinyl]-1-(4-methylphenyl)pyrrolidine-2,5-dione is a complex organic compound that features a benzothiazole moiety, a hydrazinyl group, and a pyrrolidine-2,5-dione core. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticonvulsant and antibacterial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(1,3-Benzothiazol-2-yl)hydrazinyl]-1-(4-methylphenyl)pyrrolidine-2,5-dione typically involves multiple steps:
Formation of Benzothiazole Derivative: The benzothiazole moiety can be synthesized through a diazo-coupling reaction between aniline derivatives and 5-methyl-2-(6-methyl-1,3-benzothiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one at lower temperatures.
Hydrazinyl Group Introduction: The hydrazinyl group is introduced via a reaction with hydrazine hydrate under controlled conditions.
Pyrrolidine-2,5-dione Core Formation: The final step involves the cyclization reaction to form the pyrrolidine-2,5-dione core, often using a condensation reaction with appropriate reagents.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above synthetic routes to ensure high yield and purity, possibly incorporating continuous flow chemistry techniques for better control and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-[2-(1,3-Benzothiazol-2-yl)hydrazinyl]-1-(4-methylphenyl)pyrrolidine-2,5-dione undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted benzothiazole derivatives with various functional groups.
Scientific Research Applications
3-[2-(1,3-Benzothiazol-2-yl)hydrazinyl]-1-(4-methylphenyl)pyrrolidine-2,5-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[2-(1,3-Benzothiazol-2-yl)hydrazinyl]-1-(4-methylphenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets:
Anticonvulsant Activity: The compound binds to GABA (A) receptors, enhancing their inhibitory effects and reducing neuronal excitability.
Antibacterial Activity: It disrupts bacterial cell wall synthesis by inhibiting key enzymes involved in the process.
Comparison with Similar Compounds
Similar Compounds
2-[2-(Substituted)hydrazinyl]-1,3-benzothiazole: Similar structure but different substituents on the hydrazinyl group.
2-(1,3-Benzothiazol-2-ylsulfanyl)-N′-(substituted)acetohydrazide: Contains a sulfanyl group instead of the pyrrolidine-2,5-dione core.
Uniqueness
3-[2-(1,3-Benzothiazol-2-yl)hydrazinyl]-1-(4-methylphenyl)pyrrolidine-2,5-dione is unique due to its combination of a benzothiazole moiety, hydrazinyl group, and pyrrolidine-2,5-dione core, which imparts distinct biological activities and chemical reactivity .
Properties
Molecular Formula |
C18H16N4O2S |
---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
3-[2-(1,3-benzothiazol-2-yl)hydrazinyl]-1-(4-methylphenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C18H16N4O2S/c1-11-6-8-12(9-7-11)22-16(23)10-14(17(22)24)20-21-18-19-13-4-2-3-5-15(13)25-18/h2-9,14,20H,10H2,1H3,(H,19,21) |
InChI Key |
VDKNZBXRRLTQHL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)CC(C2=O)NNC3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
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